molecular formula C4H4ClN3O2 B13597566 3-(chloromethyl)-4-nitro-1H-pyrazole

3-(chloromethyl)-4-nitro-1H-pyrazole

Cat. No.: B13597566
M. Wt: 161.55 g/mol
InChI Key: DUEBOWIVIZZQDD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-nitro-1H-pyrazole (CAS 1260658-91-0) is a versatile and multifunctional heterocyclic building block designed for advanced research and development. This compound features a reactive chloromethyl group and an electron-withdrawing nitro group on a pyrazole core, a scaffold renowned for its significant presence in bioactive molecules . Its primary research value lies in its application as a key synthetic intermediate for the construction of more complex, persubstituted pyrazole derivatives and fused heterocyclic systems . This reagent is particularly valuable in medicinal chemistry for the synthesis of novel compounds with potential biological activities. The pyrazole nucleus is a privileged structure in drug discovery, known to confer a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties . The reactive chloromethyl group serves as an excellent handle for further functionalization via nucleophilic substitution, allowing researchers to introduce various amino, thio, or other functionalities at the C3 position . Meanwhile, the nitro group can be reduced to an amine, facilitating the creation of amino- or acetamido-substituted derivatives, which are crucial for structure-activity relationship (SAR) studies . This makes this compound an indispensable intermediate for generating diverse compound libraries aimed at screening for new therapeutic agents. Key Applications: Antimalarial Research: Serves as a precursor for synthesizing persubstituted 1H-pyrazoles bearing a 7-chloroquinolin-4-yl unit, which have demonstrated potent in vitro activity against the malaria parasite Plasmodium falciparum . Heterocyclic Synthesis: Used in the development of complex bicyclic structures like pyrazolo[1,5- d ][1,2,4]triazin-7(6H)-ones, which are emerging as scaffolds with evaluated antibacterial and cytotoxic properties . Agrochemical Research: The pyrazole motif is also found in agrochemicals, such as fungicides, highlighting the utility of this intermediate in crop protection research . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4ClN3O2

Molecular Weight

161.55 g/mol

IUPAC Name

5-(chloromethyl)-4-nitro-1H-pyrazole

InChI

InChI=1S/C4H4ClN3O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,1H2,(H,6,7)

InChI Key

DUEBOWIVIZZQDD-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])CCl

Origin of Product

United States

Ring Functionalization and Transformation:while the Nitro Group Deactivates the Pyrazole Ring Towards Electrophilic Attack, It May Facilitate Nucleophilic Aromatic Substitution Snar Reactions, Potentially Allowing for the Displacement of a Suitable Leaving Group at the C 5 Position, Although This is Less Common for Hydrogen. More Advanced Research Could Explore Transition Metal Catalyzed C H Activation/functionalization at the C 5 Position, a Modern Strategy for Derivatizing Heterocyclic Rings.acs.orgfurthermore, the Presence of Adjacent Nitro and Azido Groups Formed from the Chloromethyl Precursor Can Lead to Intramolecular Cyclization Reactions, Forming Fused Ring Systems Like Pyrazolofuroxans.mdpi.comthe Study of Such Ring Transformations Could Lead to Novel Heterocyclic Scaffolds.elte.hu

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a fundamental step in the synthesis of pyrazole derivatives. Various strategies have been developed to achieve this, ranging from classical cyclocondensation reactions to modern multicomponent approaches.

A cornerstone in pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. This method, often referred to as the Knorr pyrazole synthesis, is a versatile and widely used approach. beilstein-journals.org The reaction proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The choice of hydrazine and carbonyl compound dictates the substitution pattern of the resulting pyrazole. For instance, the reaction of a substituted hydrazine with an asymmetrical 1,3-diketone can lead to a mixture of regioisomers. However, reaction conditions can often be optimized to favor the formation of a single isomer.

Reactant 1Reactant 2ConditionsProductYield
Hydrazine hydrate1,3-DiketoneAcid or base catalysis, various solventsSubstituted pyrazoleGood to excellent
PhenylhydrazineEthyl acetoacetateReflux in ethanol3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneHigh
Substituted hydrazinesα,β-Unsaturated ketonesLewis acid catalysisSubstituted pyrazolesVariable

This table presents generalized data for cyclocondensation reactions leading to pyrazole derivatives.

In the context of synthesizing 3-(chloromethyl)-4-nitro-1H-pyrazole, a potential precursor could be a 1,3-dicarbonyl compound bearing a chloromethyl group. However, the stability of such a precursor under typical cyclocondensation conditions would need to be considered.

Nitroalkenes are versatile building blocks in heterocyclic synthesis due to their electron-deficient nature, which makes them susceptible to nucleophilic attack. The reaction of nitroalkenes with hydrazones can provide a regioselective route to substituted pyrazoles. organic-chemistry.org This approach involves a stepwise mechanism initiated by the nucleophilic attack of the hydrazone on the nitroolefin, followed by cyclization and elimination of nitrous acid to afford the pyrazole. organic-chemistry.org This method offers excellent regioselectivity, which is often a challenge in traditional Knorr pyrazole synthesis. organic-chemistry.org

The use of halogenated intermediates in cyclization reactions also provides a pathway to functionalized pyrazoles. For instance, the reaction of α,β-unsaturated ketones bearing a leaving group at the β-position with hydrazine derivatives can lead to the formation of pyrazolines, which can then be aromatized to pyrazoles.

NitroalkeneHydrazoneConditionsProduct
β-NitrostyrenePhenylhydrazoneThermal or acid-assisted1,3,5-Trisubstituted pyrazole
Substituted nitroolefinN-ArylhydrazoneEthylene glycol, heat1,3,5-Triarylpyrazole
NitroalkeneDiazoacetonitrileTransition-metal-free [3+2] cycloadditionMultisubstituted cyanopyrazole

This table illustrates the utility of nitroalkenes in the synthesis of substituted pyrazoles.

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.gov These reactions are highly atom-economical and offer significant advantages in terms of efficiency and sustainability. nih.gov

Several one-pot multicomponent strategies have been developed for the synthesis of pyrazole skeletons. beilstein-journals.org A common approach involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. For example, the reaction of an aldehyde, a β-ketoester, and a hydrazine can lead to the formation of a fully substituted pyrazole in a single operation. beilstein-journals.org The use of various catalysts, including Lewis acids and ionic liquids, can enhance the efficiency and regioselectivity of these reactions. beilstein-journals.org

Component 1Component 2Component 3Catalyst/ConditionsProduct
AldehydeMalononitrileHydrazineVarious catalysts (e.g., I₂, AlCl₃)5-Aminopyrazole derivative
Aldehydeβ-KetoesterHydrazineYb(PFO)₃Persubstituted pyrazole
Acid chlorideTerminal alkyneHydrazinePd/Cu catalysis, Et₃N3,5-Disubstituted-1H-pyrazole

This table showcases examples of one-pot multicomponent reactions for the synthesis of diverse pyrazole derivatives.

Regioselective Introduction of Substituents

The functionalization of a pre-formed pyrazole ring is a common strategy for accessing a wide range of derivatives. The regioselectivity of these reactions is crucial for obtaining the desired substitution pattern.

Direct chloromethylation of the pyrazole ring can be achieved through electrophilic substitution. However, the reaction conditions must be carefully controlled to avoid the formation of byproducts. For instance, the chloromethylation of 1,3,5-trimethyl-1H-pyrazole with paraformaldehyde in the presence of concentrated HCl can lead to the formation of a bis(pyrazolyl)methane derivative. researchgate.net In contrast, the chloromethylation of 1,3,5-triphenyl-1H-pyrazole under similar conditions yields the corresponding chloromethyl derivative as the sole product. researchgate.net The nature of the substituents on the pyrazole ring can influence the outcome of the chloromethylation reaction.

A plausible route to this compound could involve the direct chloromethylation of 4-nitro-1H-pyrazole. The electron-withdrawing nitro group at the 4-position would deactivate the ring towards electrophilic substitution, potentially making the reaction challenging. The regioselectivity would also need to be controlled to favor substitution at the 3-position.

The nitration of pyrazoles is a key reaction for introducing a nitro group onto the ring, which can serve as a precursor for other functional groups. The direct nitration of pyrazole with a mixture of nitric and sulfuric acids can yield 4-nitropyrazole, although the yields may be moderate. guidechem.com An improved one-pot, two-step method involves the initial formation of pyrazole sulfate followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid, leading to a higher yield of 4-nitropyrazole. guidechem.com

Another pathway to 4-nitropyrazoles involves the rearrangement of N-nitropyrazoles. guidechem.comnih.gov N-nitropyrazole can be synthesized by the nitration of pyrazole and can then be rearranged to 4-nitropyrazole in the presence of sulfuric acid. nih.gov

The synthesis of this compound could potentially be achieved by the nitration of 3-(chloromethyl)-1H-pyrazole. The directing effect of the chloromethyl group would need to be considered to achieve the desired 4-nitro substitution.

Starting MaterialReagentsConditionsProductYield
PyrazoleHNO₃/H₂SO₄90°C, 6 hours4-Nitropyrazole56% guidechem.com
PyrazoleFuming HNO₃/Fuming H₂SO₄50°C, 1.5 hours4-Nitropyrazole85% guidechem.com
N-NitropyrazoleH₂SO₄Room temperature4-Nitropyrazole-
4-IodopyrazoleFuming HNO₃, Zeolite/SilicaTHF4-Nitropyrazole- guidechem.com

This table summarizes various methods for the synthesis of 4-nitropyrazole.

Approaches for Specific Positional Isomers

The synthesis of specifically substituted pyrazoles, such as the this compound isomer, requires precise control over the regioselectivity of the reactions. The position of the nitro group, in particular, is often directed by the synthetic route chosen.

One common strategy involves the nitration of a pyrazole precursor followed by a rearrangement reaction. For instance, the nitration of pyrazole can yield N-nitropyrazole, which can then be rearranged in an organic solvent to produce 3-nitropyrazole (3-NP). nih.gov Alternatively, rearranging N-nitropyrazole in sulfuric acid at room temperature can yield 4-nitropyrazole (4-NP). nih.gov A one-pot, two-step method has also been developed where pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate, followed by direct nitration with a mixture of fuming nitric acid and fuming sulfuric acid to efficiently produce 4-nitropyrazole. guidechem.com

The choice of nitrating agent and reaction conditions plays a crucial role in determining the final position of the nitro group. Nitration of 1-phenylpyrazole with a combination of nitric acid and acetic anhydride ("acetyl nitrate") selectively occurs at the 4-position of the pyrazole ring. cdnsciencepub.com However, changing the conditions to mixed acids can lead to nitration on the phenyl ring instead. cdnsciencepub.com Milder nitration conditions, such as using nitric acid in trifluoroacetic anhydride, have also been explored for the direct nitration of five-membered heterocycles like pyrazoles. semanticscholar.org

The nature of the hydrazine used in cyclocondensation reactions can also control the final isomeric product. For example, in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, using arylhydrazine hydrochlorides leads to the 1,3-regioisomer, while the corresponding free hydrazine base yields the 1,5-regioisomer exclusively. nih.govresearchgate.net This demonstrates that subtle changes in reactants can direct the formation of a specific positional isomer.

The following table summarizes different approaches to synthesizing specific nitropyrazole isomers, which are key precursors for the target compound.

Starting MaterialReagents/ConditionsProduct Isomer(s)Reference
Pyrazole1. Nitration (e.g., HNO₃/Ac₂O) to N-nitropyrazole 2. Rearrangement in organic solvent (e.g., benzonitrile)3-Nitropyrazole nih.gov
Pyrazole1. Nitration to N-nitropyrazole 2. Rearrangement in H₂SO₄4-Nitropyrazole nih.gov
PyrazoleFuming HNO₃ / Fuming H₂SO₄4-Nitropyrazole guidechem.com
1-Phenylpyrazole"Acetyl nitrate" (HNO₃ – acetic anhydride)1-Phenyl-4-nitropyrazole cdnsciencepub.com
Trichloromethyl enonesArylhydrazine hydrochlorides1,3-Disubstituted pyrazoles nih.gov
Trichloromethyl enonesFree arylhydrazines1,5-Disubstituted pyrazoles nih.gov

Functionalization of Pre-formed Pyrazole Rings to Incorporate Chloromethyl and Nitro Moieties

An alternative to building the substituted pyrazole from acyclic precursors is the direct functionalization of a pre-formed pyrazole ring. This involves the sequential or strategic introduction of the chloromethyl and nitro groups onto the heterocyclic core. This approach is advantageous for its step- and atom-economy, especially in the late-stage modification of complex molecules. rsc.org

Chloromethylation Techniques

Chloromethylation of a pyrazole ring is typically achieved through electrophilic substitution. The reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with paraformaldehyde in the presence of concentrated hydrochloric acid is a known method. researchgate.net This reaction proceeds via the formation of a carbocation, and the outcome can be influenced by the nucleophilicity of the pyrazole substrate and the stabilizing effects of existing substituents. researchgate.net For some substrates, this reaction can be competitive with the formation of bis(pyrazolyl)methane byproducts. researchgate.net However, the chloromethylation of 1,3,5-triphenyl-1H-pyrazole has been shown to afford the corresponding chloromethyl derivative as the sole product. researchgate.net

Nitro Group Introduction and Modification

The introduction of a nitro group onto a pre-formed pyrazole ring is a well-established functionalization. Electrophilic nitration is a common method and typically results in the formation of 4-nitropyrazoles. rsc.org Various nitrating systems have been employed, including mixtures of concentrated nitric acid and sulfuric acid, or nitric acid with acetic anhydride. semanticscholar.org

The synthesis of nitropyrazole derivatives is of significant interest, particularly for creating energetic materials. nih.gov The process often begins with the nitration of pyrazole to form N-nitropyrazole. This intermediate can then undergo thermal or acid-catalyzed rearrangement to yield C-nitropyrazoles, primarily 3-nitropyrazole or 4-nitropyrazole, depending on the conditions. nih.govchemicalbook.com For example, heating 1-nitropyrazole in benzonitrile yields 3-nitro-1H-pyrazole. chemicalbook.com More advanced reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, have been developed as powerful nitrating agents that can functionalize a broad range of (hetero)arenes under mild conditions. nih.gov

The research findings on the functionalization of pre-formed pyrazole rings are summarized below.

FunctionalizationReagentsPosition of IntroductionNotesReference
ChloromethylationParaformaldehyde, conc. HClPosition 4Can be competed by bis(pyrazolyl)methane formation. researchgate.net
NitrationHNO₃/H₂SO₄ or HNO₃/Ac₂OPrimarily Position 4Standard electrophilic aromatic substitution. semanticscholar.orgrsc.org
Nitration (via rearrangement)1. Nitration to N-nitropyrazole 2. Heat in benzonitrilePosition 3Thermal rearrangement of N-nitro intermediate. nih.govchemicalbook.com
Nitration (via rearrangement)1. Nitration to N-nitropyrazole 2. H₂SO₄Position 4Acid-catalyzed rearrangement. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. nih.govbenthamdirect.com These approaches focus on using environmentally benign solvents, reducing hazardous reagents, employing renewable energy sources, and improving atom economy. nih.govbenthamdirect.com

For pyrazole synthesis in general, several green strategies have been developed that could be adapted for the synthesis of this compound. These include:

Aqueous Media: Utilizing water as a reaction medium is a key aspect of green chemistry. Facile and efficient methods have been developed to produce pyrazole compounds in aqueous media, sometimes with the aid of a catalyst like imidazole. acs.orgthieme-connect.com

Microwave and Ultrasonic Assistance: The use of non-conventional energy sources like microwave irradiation and ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. benthamdirect.com Microwave-assisted synthesis of pyrazoles has been demonstrated to be effective, even under solvent-free conditions, by reacting α,β-unsaturated carbonyl compounds with tosylhydrazones. mdpi.com

Solvent-Free Reactions: Performing reactions without a solvent, or in "dry media," minimizes waste and simplifies product purification. benthamdirect.commdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov This approach is atom-economical and operationally simple, aligning well with green chemistry principles. nih.gov

While specific green synthesis routes for this compound are not extensively detailed in the reviewed literature, the application of these general principles offers a clear path toward more sustainable production methods. For example, adapting the chloromethylation and nitration steps to use greener solvents, recyclable catalysts, or energy-efficient microwave protocols could significantly reduce the environmental footprint of its synthesis. nih.govbenthamdirect.com

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 3-position of the pyrazole ring serves as a primary site for nucleophilic attack, enabling the introduction of a wide variety of functional groups. This reactivity is a cornerstone of the synthetic utility of this compound.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The carbon atom of the chloromethyl group is electrophilic and readily undergoes SN2 reactions with a range of nucleophiles. The general scheme for this transformation involves the displacement of the chloride ion by a nucleophile (Nu:), leading to the formation of a new carbon-nucleophile bond.

With Amines: Primary and secondary amines react with this compound to yield the corresponding aminomethyl-pyrazole derivatives. For instance, the reaction with piperidine (B6355638) would be expected to form 3-(piperidin-1-ylmethyl)-4-nitro-1H-pyrazole. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid generated.

With Thiols: Thiolates, generated from thiols by deprotonation with a base, are excellent nucleophiles for this substitution. The reaction of this compound with a thiol, such as p-thiocresol in the presence of a base, would lead to the formation of the corresponding thioether.

With Alkoxides: Alkoxides, such as sodium ethoxide, readily displace the chloride to form ether derivatives. The reaction with sodium ethoxide would yield 3-(ethoxymethyl)-4-nitro-1H-pyrazole.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleProduct
AminePiperidine3-(Piperidin-1-ylmethyl)-4-nitro-1H-pyrazole
Thiolp-Thiocresol3-((p-Tolylthio)methyl)-4-nitro-1H-pyrazole
AlkoxideSodium Ethoxide3-(Ethoxymethyl)-4-nitro-1H-pyrazole

Kinetics and Thermodynamics of Substitution Pathways

Detailed kinetic and thermodynamic studies on the nucleophilic substitution reactions of this compound are not extensively documented in publicly available literature. However, the principles of SN2 reactions provide a framework for understanding these pathways. The reaction rate is expected to be second order, dependent on the concentrations of both the pyrazole substrate and the nucleophile.

The thermodynamics of the reaction are generally favorable, driven by the formation of a more stable carbon-nucleophile bond compared to the carbon-chlorine bond. The presence of the electron-withdrawing nitro group on the pyrazole ring can influence the reaction rate by affecting the electron density at the reaction center, though this effect is transmitted through the ring and is likely to be less pronounced than direct substitution on the ring itself.

Transformations of the Nitro Group

The nitro group at the 4-position is a key modulator of the electronic properties of the pyrazole ring and can itself be transformed into other functional groups, most notably an amino group.

Reduction Reactions to Amino-pyrazoles

The reduction of the nitro group to an amine is a common and synthetically important transformation. This can be achieved using various reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). google.comrsc.org This is often a clean and efficient method for nitro group reduction. The selective hydrogenation of halogenated nitroaromatics to the corresponding anilines is a well-established industrial process. google.comresearchgate.net

Metal-Acid Systems: A widely used method for the reduction of aromatic nitro compounds is the use of a metal in an acidic medium. researchgate.net Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic reagent for this purpose. wikipedia.orgcommonorganicchemistry.comacsgcipr.org This method is generally effective and tolerates a variety of other functional groups.

The successful reduction of this compound would yield 4-amino-3-(chloromethyl)-1H-pyrazole, a valuable intermediate for further functionalization.

Reduction MethodTypical ReagentsProduct
Catalytic HydrogenationH₂, Pd/C or PtO₂4-Amino-3-(chloromethyl)-1H-pyrazole
Metal-Acid ReductionSnCl₂ / HCl4-Amino-3-(chloromethyl)-1H-pyrazole

Influence on Ring Reactivity and Electrophilicity

The nitro group is a strong electron-withdrawing group, and its presence at the 4-position significantly influences the electronic properties of the pyrazole ring. This deactivation of the ring makes it less susceptible to electrophilic attack. The electrophilicity of the pyrazole ring is increased, making it more prone to nucleophilic aromatic substitution under certain conditions, although the chloromethyl group is the more likely site for nucleophilic attack. The electron-withdrawing nature of the nitro group can be quantified by its effect on the global electrophilicity index (ω) of the molecule. nih.gov

Electrophilic and Cycloaddition Reactions

While the nitro group deactivates the pyrazole ring towards electrophilic substitution, such reactions are not entirely precluded. Furthermore, the diene-like character of the pyrazole ring allows for its participation in cycloaddition reactions.

Electrophilic Substitution: Under forcing conditions, electrophilic substitution on the 4-nitropyrazole ring might be possible, although the substitution would likely occur at the less deactivated positions. However, the primary reactivity of this compound is dominated by the nucleophilic substitution at the chloromethyl group.

Cycloaddition Reactions: Pyrazole derivatives can participate as dienes in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com The [4+2] cycloaddition of a conjugated diene and a dienophile is a powerful tool for the synthesis of six-membered rings. wikipedia.orgorganic-chemistry.orgyoutube.com Additionally, the pyrazole system can react with 1,3-dipoles in [3+2] cycloaddition reactions to form fused heterocyclic systems. chesci.commdpi.comnih.govwikipedia.orgrsc.orgnih.gov The specific reactivity of this compound in such reactions would depend on the nature of the dienophile or dipole and the reaction conditions. Theoretical studies using Molecular Electron Density Theory (MEDT) can be employed to predict the regioselectivity of such cycloaddition reactions. mdpi.com

Diels-Alder Reactivity and Related Cycloadditions

The 1H-pyrazole ring, being aromatic, is generally a poor diene for Diels-Alder reactions. To participate as a diene, the pyrazole would need to adopt a non-aromatic tautomeric form, such as a 4H-pyrazole. Research has shown that 4H-pyrazoles, particularly those with electron-withdrawing groups at the 4-position, can act as dienes in inverse-electron-demand Diels-Alder reactions. nih.govnih.gov However, for 1H-pyrazoles like the title compound, this pathway is not favored.

Instead, the electron-deficient nature of the pyrazole ring, due to the strongly deactivating nitro group at the C4 position, suggests that it could potentially act as a dienophile in normal-electron-demand Diels-Alder reactions. In this scenario, the C4-C5 double bond would react with an electron-rich diene. masterorganicchemistry.comlibretexts.org The reaction would be facilitated by the electron-withdrawing effect of the nitro group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org However, no specific experimental studies have been found in the literature to confirm this theoretical reactivity for this compound.

Similarly, in 1,3-dipolar cycloadditions, the electron-poor nature of the C4-C5 bond could make it a suitable dipolarophile for reaction with various 1,3-dipoles like azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. youtube.comchesci.comwikipedia.org Again, specific studies on this compound are lacking.

Interaction with Dienes and Dienophiles

As discussed above, the primary mode of interaction of this compound with dienes would likely involve the pyrazole acting as a dienophile. The nitro group at the C4 position is crucial for activating the C4-C5 double bond for such a reaction. The interaction would be most effective with electron-rich dienes, which possess a high-energy Highest Occupied Molecular Orbital (HOMO) that can favorably interact with the low-energy LUMO of the nitropyrazole.

Conversely, for the pyrazole to react with a dienophile, it would need to function as the diene component. This is electronically and structurally unfavorable for an aromatic 1H-pyrazole.

Metal-Catalyzed Cross-Coupling Reactions Involving Pyrazole Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, and pyrazoles are no exception.

Sonogashira, Suzuki, and Other Coupling Methodologies

The Sonogashira and Suzuki-Miyaura coupling reactions are widely used to form carbon-carbon bonds with pyrazole rings. Typically, these reactions involve a halogenated pyrazole (bromo- or iodo-substituted) as the electrophilic partner.

The Sonogashira coupling would involve the reaction of a terminal alkyne with a halogenated derivative of this compound in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov While there are no direct reports on the Sonogashira coupling of this specific compound, the methodology is well-established for other functionalized pyrazoles. rsc.org

The Suzuki-Miyaura coupling would pair a boronic acid or its ester with a halogenated this compound. rsc.orgresearchgate.net This reaction is known for its broad functional group tolerance, which would be advantageous given the presence of the nitro and chloromethyl groups. The synthesis of diarylmethanes via Suzuki-Miyaura coupling of benzyl (B1604629) chlorides is a well-established method, suggesting the chloromethyl group could also participate in such reactions. rsc.orgkochi-tech.ac.jpnih.govrsc.org

Role of the Chloromethyl Group in Cross-Coupling Precursors

The chloromethyl group at the C3 position of this compound introduces a second reactive site for cross-coupling reactions. This benzylic-like chloride is susceptible to oxidative addition to a low-valent palladium catalyst, making it a potential electrophile in various coupling reactions. irantypist.com

For instance, in a Sonogashira-type coupling , the chloromethyl group could potentially react with a terminal alkyne to form a propargylated pyrazole. Similarly, in a Suzuki-Miyaura coupling , it could react with a boronic acid to introduce an aryl or vinyl group at the methylene (B1212753) position. The successful coupling of benzyl chlorides with arylboronic acids supports this possibility. rsc.orgkochi-tech.ac.jpnih.govrsc.org

The presence of two potential electrophilic sites—the C-X bond on the pyrazole ring (if halogenated) and the C-Cl bond of the chloromethyl group—could allow for selective or sequential functionalization by carefully choosing the reaction conditions and catalyst systems.

Below is a hypothetical reaction table illustrating the potential outcomes of Suzuki-Miyaura coupling with different boronic acids, assuming the chloromethyl group acts as the electrophilic site.

EntryBoronic Acid (Ar-B(OH)₂)Potential ProductCatalyst System (Hypothetical)
1Phenylboronic acid3-(Benzyl)-4-nitro-1H-pyrazolePd(PPh₃)₄ / Base
24-Methoxyphenylboronic acid3-(4-Methoxybenzyl)-4-nitro-1H-pyrazolePd(OAc)₂ / SPhos / Base
32-Thienylboronic acid3-(Thiophen-2-ylmethyl)-4-nitro-1H-pyrazolePdCl₂(dppf) / Base

Reaction Mechanisms Elucidation

Understanding the reaction mechanisms is crucial for predicting and controlling the chemical behavior of this compound.

Intramolecular Rearrangements and Electrocyclizations

Nitro-substituted aromatic and heteroaromatic compounds are known to undergo various intramolecular rearrangements, often under thermal or acidic conditions. For nitropyrazoles, rearrangements involving the migration of the nitro group have been reported. rsc.org These rearrangements can be influenced by the nature and position of other substituents on the ring. The specific rearrangement pathways for this compound have not been elucidated, but the presence of the nitro group suggests that such transformations could be possible under forcing conditions.

Electrocyclization reactions are another class of pericyclic reactions that could be relevant, particularly for derivatives of this compound. For instance, if the chloromethyl group were converted to a substituent with a terminal double or triple bond, an intramolecular electrocyclization could lead to the formation of a fused ring system. The synthesis of substituted pyrazoles via tandem cross-coupling and electrocyclization of vinyl diazoacetates demonstrates the utility of electrocyclization in pyrazole chemistry. nih.gov While no direct evidence exists for the title compound, this remains a potential avenue for synthetic exploration.

Study of Reaction Intermediates and Transition States

While specific experimental or computational studies on the reaction intermediates and transition states of this compound are not extensively documented in publicly available literature, insights can be drawn from mechanistic investigations of structurally related nitro-substituted pyrazoles and other heterocyclic compounds. The presence of a nitro group, a strong electron-withdrawing group, significantly activates the pyrazole ring towards nucleophilic attack.

One of the key reaction pathways for compounds like this compound is nucleophilic substitution, particularly at the carbon atom of the chloromethyl group or potentially at the ring itself. In the context of nucleophilic substitution on the heterocyclic ring, the SN(ANRORC) mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure) is a well-established pathway for many nitrogen-containing heterocycles. wikipedia.org This mechanism provides a plausible model for understanding the intermediates and transition states involved in reactions of this compound with certain nucleophiles.

The SN(ANRORC) mechanism typically involves the following stages, each with distinct intermediates and transition states:

Nucleophilic Addition: The reaction initiates with the addition of a nucleophile to an electron-deficient carbon atom of the pyrazole ring. This leads to the formation of a Meisenheimer-like σ-complex as a reaction intermediate. The transition state for this step involves the approach of the nucleophile to the ring and the beginning of bond formation.

Ring Opening: The strained σ-complex can undergo a ring-opening step, leading to a more stable, open-chain intermediate. This process involves the cleavage of a carbon-nitrogen bond within the pyrazole ring. The transition state for this step would feature the elongation and eventual breaking of this bond. Studies on the reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines have proposed an ANRORC-type mechanism, suggesting that nucleophilic attack can occur at the C-3 or C-5 positions of the pyrazole ring, leading to ring-opened intermediates. researchgate.net

Ring Closure: The open-chain intermediate can then undergo a subsequent intramolecular cyclization to form a new heterocyclic ring. The transition state for this final step involves the approach of the terminal atoms of the open-chain intermediate to form the new ring structure.

For instance, in the reaction of a related compound, 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, with sodium azide, the facile replacement of the chlorine atom by an azido (B1232118) group was observed. mdpi.com While this is a substitution at a ring carbon, it highlights the susceptibility of such activated pyrazoles to nucleophilic attack, a prerequisite for the SN(ANRORC) mechanism.

Theoretical studies, such as those conducted on the reaction of nitro-functionalized pyrazole analogs, often employ computational methods like Molecular Electron Density Theory (MEDT) to elucidate reaction mechanisms and characterize intermediates and transition states. researchgate.netmdpi.com Such computational approaches could provide detailed insights into the energetics and geometries of the species involved in the reactions of this compound.

The following table summarizes the plausible intermediates in the SN(ANRORC) mechanism for a generalized nucleophilic substitution on a nitro-substituted pyrazole ring.

Stage Intermediate Description
1. Addition σ-complex (Meisenheimer-like adduct)A tetrahedral intermediate formed by the attack of a nucleophile on an electrophilic carbon of the pyrazole ring.
2. Ring Opening Open-chain speciesAn acyclic intermediate resulting from the cleavage of a C-N bond in the pyrazole ring of the σ-complex.
3. Ring Closure Recyclized pyrazole derivativeThe final product formed after intramolecular cyclization of the open-chain intermediate.

Role of Catalysis in Enhancing Specific Reaction Pathways

Catalysis can play a crucial role in directing the reactivity of this compound towards specific reaction pathways, improving reaction rates, and enhancing selectivity. While catalyst systems specifically designed for this compound are not widely reported, the broader literature on pyrazole chemistry suggests several catalytic strategies that could be applicable.

Transition Metal Catalysis:

Palladium and copper catalysts are frequently employed in cross-coupling and amination reactions of halo-substituted pyrazoles. These catalysts are known to facilitate the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in organic synthesis. For a molecule like this compound, the chloromethyl group could potentially participate in such cross-coupling reactions.

Palladium Catalysis: Palladium catalysts are well-known for their efficacy in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. In the context of this compound, a palladium catalyst could facilitate the coupling of the chloromethyl group with various partners, such as boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira). The catalytic cycle would likely involve oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst.

Copper Catalysis: Copper-based catalysts are often used in amination and etherification reactions (Ullmann condensation). In situ generated copper(II) complexes with pyrazole-based ligands have been shown to be effective catalysts for oxidation reactions. mdpi.com For this compound, a copper catalyst could promote the substitution of the chlorine atom with amines, alcohols, or thiols.

Acid/Base Catalysis:

Acid or base catalysis can influence the reactivity of the pyrazole ring and the chloromethyl group.

Base Catalysis: A base can deprotonate the N-H of the pyrazole ring, increasing its nucleophilicity and potentially facilitating intermolecular reactions.

Acid Catalysis: Protic pyrazole complexes, where the pyrazole acts as a ligand for a metal center, have been investigated in various catalytic transformations. mdpi.com The coordination to a Lewis acidic metal can modulate the electronic properties of the pyrazole ring and any attached functional groups.

The table below outlines potential catalytic systems and their expected influence on the reaction pathways of this compound.

Catalyst Type Example Catalyst/System Potential Reaction Pathway Enhanced
Transition Metal Palladium complexes (e.g., Pd(PPh₃)₄)Cross-coupling reactions at the chloromethyl group (e.g., Suzuki, Heck, Sonogashira).
Transition Metal Copper salts/complexes (e.g., CuI, Cu(OAc)₂)Nucleophilic substitution of the chlorine atom by amines, alcohols, or thiols (Ullmann-type reactions).
Acid/Base Protic pyrazole-metal complexesModulation of the electronic properties of the pyrazole ring, potentially influencing regioselectivity in substitution reactions.

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Structure using High-Resolution Techniques

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H and ¹³C NMR spectra provide the fundamental data for assigning the structure of 3-(chloromethyl)-4-nitro-1H-pyrazole.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule: the pyrazole (B372694) N-H proton, the pyrazole C5-H proton, and the two protons of the chloromethyl (-CH₂Cl) group.

N-H Proton: This proton typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. For the related compound 3-nitro-1H-pyrazole, this proton is observed at a very downfield shift of 13.94 ppm. chemicalbook.com

C5-H Proton: The single proton attached to the pyrazole ring at position 5 is expected to appear as a singlet. Its chemical shift would be influenced by the adjacent electron-withdrawing nitro group at C4. In 3-methyl-4-nitro-1H-pyrazole, the C5-H proton appears around 8.5-9.0 ppm.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are expected to produce a sharp singlet. This signal would appear in the aliphatic region, typically between 4.5 and 5.0 ppm, shifted downfield from a typical methyl group due to the electronegativity of the adjacent chlorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display four signals, one for each unique carbon atom in the molecule.

Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of these carbons are diagnostic of their environment. The C4 carbon, bearing the nitro group, is expected to be significantly deshielded. Based on trends for C-nitropyrazoles, the C4-NO₂ carbon would likely appear in the range of 120-135 ppm. researchgate.net The C3 carbon, attached to the chloromethyl group, and the C5 carbon would have distinct shifts, typically in the range of 130-155 ppm. researchgate.net

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group would appear in the upfield region of the spectrum, generally between 40 and 50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
N-H>10-broad singlet
C5-H~8.5 - 9.0~130 - 140singlet
-CH₂Cl~4.5 - 5.0~40 - 50singlet
C3-~145 - 155-
C4-~120 - 135-

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the proposed structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, no significant COSY cross-peaks are expected, as the N-H, C5-H, and -CH₂Cl protons are isolated from each other by more than three bonds, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show a clear cross-peak between the C5-H proton signal and the C5 carbon signal, and another cross-peak connecting the -CH₂Cl proton signal to the -CH₂Cl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular framework. Key expected correlations include:

The -CH₂Cl protons showing cross-peaks to the C3 and C4 carbons.

The C5-H proton showing correlations to the C3 and C4 carbons.

The N-H proton potentially showing correlations to C3 and C5.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of bond connectivity. It could reveal through-space proximity between the protons of the chloromethyl group and the C5-H proton, providing information about the preferred conformation of the chloromethyl substituent relative to the pyrazole ring.

The Gauge-Including Atomic Orbital (GIAO) method is a powerful quantum chemical tool for the ab initio prediction of NMR isotropic shielding constants. researchgate.net These calculations, typically performed using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a basis set like 6-311+G**), can provide highly accurate theoretical chemical shifts for both ¹H and ¹³C nuclei. modgraph.co.uk For this compound, GIAO calculations would serve to:

Predict the complete ¹H and ¹³C NMR spectra prior to synthesis.

Confirm experimental assignments, especially for the closely spaced C3 and C5 quaternary carbon signals.

Provide a theoretical basis for understanding the electronic effects of the nitro and chloromethyl substituents on the magnetic environment of the pyrazole ring nuclei.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

The spectrum of this compound is expected to be dominated by several key vibrational modes:

N-H Stretch: A broad absorption band in the IR spectrum between 3100-3300 cm⁻¹ corresponding to the stretching of the N-H bond.

C-H Stretches: Aromatic C-H stretching from the C5-H bond would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the -CH₂Cl group would be observed in the 2850-3000 cm⁻¹ region.

NO₂ Stretches: The nitro group gives rise to two very strong and characteristic absorption bands in the IR spectrum: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. A theoretical study on the similar 1-methyl-4-nitropyrazole calculated these bands to be prominent. documentsdelivered.com

C=N and C=C Stretches: The stretching vibrations of the pyrazole ring bonds would appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl stretching vibration.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
N-H stretch3100 - 3300Medium, Broad
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium
NO₂ asymmetric stretch1500 - 1570Strong
Pyrazole ring stretches (C=N, C=C)1400 - 1600Medium to Strong
NO₂ symmetric stretch1300 - 1370Strong
C-Cl stretch600 - 800Medium to Strong

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound, which helps confirm its molecular formula, and its fragmentation pattern, which offers structural clues.

The molecular formula of this compound is C₄H₄ClN₃O₂. Its monoisotopic mass is calculated to be approximately 161.00 Da.

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 161. A key feature would be the presence of an M+2 peak at m/z 163 with an intensity of about one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).

Fragmentation Analysis: The molecule is expected to fragment in predictable ways under EI conditions. researchgate.net The analysis of these fragments helps to confirm the connectivity of the atoms. youtube.com Common fragmentation pathways for pyrazoles include the loss of small, stable neutral molecules or radicals. researchgate.netmiamioh.edu

Key expected fragments include:

[M - NO₂]⁺: Loss of the nitro group (46 Da) would result in a fragment at m/z 115.

[M - CH₂Cl]⁺: Loss of the chloromethyl radical (49 Da) would lead to a fragment at m/z 112.

[M - Cl]⁺: Loss of a chlorine radical (35 Da) would produce a fragment at m/z 126.

Ring Cleavage: The pyrazole ring itself can undergo fragmentation, often initiated by the loss of N₂ (28 Da), leading to a complex pattern of smaller fragments. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.
m/zIdentityNotes
161/163[C₄H₄ClN₃O₂]⁺ (M⁺)Molecular ion peak with characteristic 3:1 chlorine isotope pattern.
126[M - Cl]⁺Loss of chlorine radical.
115/117[M - NO₂]⁺Loss of nitro group. Chlorine isotope pattern remains.
112[M - CH₂Cl]⁺Loss of chloromethyl radical.

X-ray Diffraction Studies for Solid-State Structure

While specific X-ray diffraction data for the solid-state structure of this compound is not extensively detailed in the available literature, crystallographic studies of related pyrazole derivatives provide significant insights into the likely structural characteristics. X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystal, revealing bond lengths, bond angles, and intermolecular interactions.

For 1H-pyrazoles, a key feature of their solid-state structures is the formation of supramolecular motifs through hydrogen bonding. mdpi.com The N-H proton of one pyrazole ring typically forms a hydrogen bond with the lone pair of the sp²-hybridized nitrogen atom of an adjacent molecule. The nature of the substituents on the pyrazole ring dictates the specific H-bonding patterns, which can include dimers, trimers, tetramers, or catemers (polymeric chains). mdpi.com For instance, the crystal structures of 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole reveal isostructural trimers, whereas 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form catemeric chains. mdpi.com

In substituted pyrazoles, the crystal packing is influenced by a combination of these N-H···N hydrogen bonds and other intermolecular forces, such as π–π stacking interactions between aromatic rings. researchgate.net For example, the crystal structure of 4-bromo-3-phenylpyrazole shows that the 3-phenyl tautomer is present in the solid state. fu-berlin.de The precise solid-state conformation of this compound would determine which of its possible tautomers is energetically favored in the crystal lattice, a conformation stabilized by a network of intermolecular forces.

Table 1: Common Supramolecular Motifs in 1H-Pyrazoles

Motif Description Example Compounds
Dimer Two pyrazole molecules linked by two N-H···N hydrogen bonds. -
Trimer A cyclic arrangement of three pyrazole molecules linked by hydrogen bonds. 4-chloro-1H-pyrazole, 4-bromo-1H-pyrazole mdpi.com

| Catemer | A polymeric chain of pyrazole molecules linked by hydrogen bonds. | Unsubstituted pyrazole, 4-fluoro-1H-pyrazole, 4-iodo-1H-pyrazole mdpi.com |

Tautomerism and Isomerism Studies

Annular Tautomerism in 1H-Pyrazoles

1H-pyrazoles that are unsubstituted on the ring nitrogen, such as this compound, exhibit a form of prototropic tautomerism known as annular tautomerism. beilstein-journals.org This phenomenon involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This dynamic equilibrium results in two distinct, yet rapidly interconverting, tautomeric forms.

For a dissymmetrically substituted pyrazole like this compound, the two possible tautomers are this compound and 5-(chloromethyl)-4-nitro-1H-pyrazole. The interconversion between these forms is typically a low-energy process, especially in solution, leading to a mixture of both tautomers. nih.gov Theoretical calculations have shown that the energy barrier for this proton exchange is significantly lowered by intermolecular processes, such as the presence of solvent molecules like water, which can facilitate proton transfer through hydrogen-bonding networks. nih.gov

Influence of Substituents on Tautomeric Equilibria

The position of the tautomeric equilibrium in substituted 1H-pyrazoles is highly dependent on the electronic nature of the substituents at the C3 and C5 positions. nih.govresearchgate.net The relative stability of the tautomers is governed by a complex interplay of factors including the electronic effects of the substituents, intramolecular hydrogen bonding, and intermolecular interactions with the solvent. mdpi.com

A general principle has emerged from numerous studies: the tautomer where the pyrazole nitrogen atom with a lone electron pair is closer to the more electron-withdrawing substituent is generally preferred. mdpi.comnih.gov Conversely, electron-donating groups tend to stabilize the tautomer where the N-H group is adjacent to them. nih.gov

In the case of this compound, the molecule contains two key substituents:

Nitro group (-NO₂) at C4: This is a very strong electron-withdrawing group.

Chloromethyl group (-CH₂Cl) at C3/C5: This group is generally considered to be electron-withdrawing due to the inductive effect of the chlorine atom.

Table 2: Effect of Substituent Type on Tautomeric Preference in 3(5)-Substituted Pyrazoles

Substituent Type General Effect Preferred Tautomer Structure
Electron-Withdrawing (e.g., -NO₂, -COOH) Stabilizes adjacent nitrogen with a lone pair. N-H group is more distant from the substituent.

| Electron-Donating (e.g., -NH₂, -CH₃) | Stabilizes adjacent N-H group. | N-H group is closer to the substituent. |

Spectroscopic Differentiation of Tautomeric Forms

The differentiation and study of tautomeric equilibria in pyrazoles rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and, to a lesser extent, Infrared (IR) spectroscopy. nih.govnih.gov

NMR Spectroscopy: NMR is the most powerful tool for investigating pyrazole tautomerism in solution. nih.gov

¹H NMR: At room temperature, the rapid proton exchange between N1 and N2 often leads to time-averaged signals, resulting in broadened peaks for the C3-H and C5-H protons and their respective substituents. nih.gov By lowering the temperature, this exchange can be slowed down, allowing for the observation of distinct signals for each individual tautomer. fu-berlin.de The integration of these separate signals allows for the calculation of the tautomeric equilibrium constant (KT).

¹³C NMR: The chemical shifts of the C3 and C5 carbons are particularly sensitive to the tautomeric form. These carbons experience different electronic environments in each tautomer, leading to distinct chemical shifts that can be used for identification when compared to "fixed" N-substituted derivatives where tautomerism is not possible. nih.govmdpi.com

¹⁵N NMR: This technique provides direct information about the nitrogen atoms. The "pyrrole-like" nitrogen (bearing the proton) and the "pyridine-like" nitrogen (with the lone pair) exhibit significantly different chemical shifts, making ¹⁵N NMR a clear method for distinguishing between tautomers. mdpi.comrsc.org

Infrared (IR) Spectroscopy: While less definitive than NMR for quantitative analysis, FT-IR spectroscopy can provide evidence of tautomeric equilibria. nih.gov The N-H stretching vibrations in the IR spectrum can be sensitive to the molecular environment and hydrogen bonding, which differ between tautomers. mdpi.com However, these bands can also be influenced by conformational changes, making interpretation complex. nih.gov

Based on a thorough review of the available search results, it is not possible to generate an article on the computational and theoretical investigations of “this compound” that meets the required standards of scientific accuracy and detail.

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While the search results contain computational studies on related but structurally distinct pyrazole derivatives, using this information would be scientifically inaccurate and would constitute a misrepresentation of the data for the specified compound. The strict requirement for the article to focus solely on "this compound" and to be based on detailed, accurate research findings cannot be fulfilled in the absence of dedicated research on this molecule.

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Computational and Theoretical Investigations

Reaction Pathway Analysis using Computational Methods

Computational chemistry is instrumental in mapping the potential energy surface of chemical reactions, thereby elucidating detailed reaction mechanisms. For pyrazole (B372694) derivatives, these methods can model synthetic pathways, such as the cyclization reactions used to form the pyrazole ring or subsequent functionalization steps. mdpi.comnih.gov

A key aspect of reaction pathway analysis is the characterization of transition states (TS), which are the energy maxima along a reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are used to locate and optimize the geometry of these high-energy structures. For instance, in studies of proton transfer tautomerism in pyrazoles, computational models identify the transition states involving the movement of a proton between the two ring nitrogens, often mediated by solvent molecules. nih.gov Similarly, for substitution reactions, such as the displacement of the chlorine atom in the chloromethyl group, transition state calculations can distinguish between different mechanisms, like S_N1 and S_N2 pathways. scholaris.ca The calculated vibrational frequencies of a transition state structure must show a single imaginary frequency, which corresponds to the motion along the reaction path.

Table 2: Illustrative Energy Profile for a Hypothetical S_N2 Reaction of a Pyrazole Derivative (Energies in kJ/mol)

Species Gas Phase ΔE Toluene ΔE Water ΔE
Reactants 0.0 0.0 0.0
Reactant Complex -13.8 -24.2 -39.6
Transition State (TS) 67.6 71.2 74.4
Product Complex -3.5 0.6 -0.4
Products -59.3 -67.3 -82.4

*Data is hypothetical, based on values from a study on a related system for illustrative purposes. scholaris.ca ΔE is the relative energy.

Theoretical methods are widely used to predict the reactivity and regioselectivity of pyrazole derivatives. researchgate.net Calculations of the molecule's electronic properties can identify the most likely sites for electrophilic or nucleophilic attack. chemicalbook.com

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common approach. The energy and location of these orbitals indicate where the molecule is most likely to donate or accept electrons. Furthermore, calculated electron density maps show the distribution of charge across the molecule. mdpi.com In a typical pyrazole ring, the C4 position is the most electron-rich and thus most susceptible to electrophilic attack. chemicalbook.compharmaguideline.com However, in 3-(chloromethyl)-4-nitro-1H-pyrazole, the strongly electron-withdrawing nitro group at the C4 position deactivates this site towards electrophiles. Computational analysis would likely predict that electrophilic substitution, if it were to occur, would be directed to other positions, or that the molecule would be more susceptible to nucleophilic attack, for instance, at the carbon of the chloromethyl group or at the C5 position.

Theoretical Studies of Aromaticity and Antiaromaticity in Pyrazole Systems

Pyrazole is classified as an aromatic heterocycle. beilstein-journals.org It has a five-membered ring with two adjacent nitrogen atoms and a 6π-electron system (four electrons from the two C=C bonds and a lone pair from the 'pyrrole-like' N1 nitrogen), satisfying Hückel's rule for aromaticity. beilstein-journals.orgpurkh.com

Computational chemistry provides quantitative measures to assess the degree of aromaticity. Common methods include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of the ring. A significant negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

Multi-Center Index (MCI): This electronic-based method measures the extent of electron delocalization over the ring.

Studies comparing pyrazole to other systems show it is clearly aromatic, though its aromaticity is influenced by substituents and fusion to other rings. beilstein-journals.org For example, the MCI value for pyrazole is significant, though less than that of benzene. The introduction of electron-withdrawing groups like the nitro group can modulate the electron distribution and subtly alter the aromatic character of the pyrazole ring in this compound.

Table 3: Comparison of Computed Aromaticity Indices

Molecule Aromaticity Index Type Computed Value (a.u.) Aromatic Character Reference
Benzene MCI 0.072 Aromatic beilstein-journals.org
Pyrazole MCI 0.047 Aromatic beilstein-journals.org
Indazole (five-membered ring) MCI 0.023 Reduced Aromaticity beilstein-journals.org
o-Carborane-fused pyrazole MCI ~0.002 Non-aromatic beilstein-journals.org

*MCI = Multi-Center Index. A higher positive value indicates greater aromaticity.

Synthetic Utility of 3 Chloromethyl 4 Nitro 1h Pyrazole As a Versatile Intermediate

Precursor for Advanced Heterocyclic Scaffolds

The strategic placement of reactive functional groups on the pyrazole (B372694) ring makes 3-(chloromethyl)-4-nitro-1H-pyrazole an ideal starting material for the construction of advanced heterocyclic systems. The chloromethyl group acts as a handle for alkylation, while the nitro group can be converted into an amino group, a crucial step for building fused ring systems.

Preparation of Fused Ring Systems (e.g., Pyrazolo[3,4-b]pyridines)

The synthesis of fused pyrazolo[3,4-b]pyridines often begins with an aminopyrazole precursor. nih.govresearchgate.net this compound can be readily converted into the necessary amino intermediate through the selective reduction of the nitro group. This transformation is typically achieved using standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

Once the 4-amino-3-(chloromethyl)-1H-pyrazole is formed, it can undergo condensation and cyclization with 1,3-dicarbonyl compounds or their equivalents to form the pyridine (B92270) ring fused to the pyrazole core. A common method is the Gould-Jacobs reaction, which utilizes a substituted malonic ester. nih.gov The reaction sequence involves an initial nucleophilic attack from the aminopyrazole onto the biselectrophile, followed by thermal or acid-catalyzed cyclization to yield the pyrazolo[3,4-b]pyridine scaffold. The chloromethyl group can be carried through the synthesis or be modified at a later stage, providing an additional point for diversification.

A plausible synthetic pathway is outlined below:

StepReactant(s)Key TransformationProduct
1This compound, SnCl₂/HCl or H₂/Pd-CReduction of nitro group4-Amino-3-(chloromethyl)-1H-pyrazole
24-Amino-3-(chloromethyl)-1H-pyrazole, Diethyl 2-(ethoxymethylene)malonateCondensation and thermal cyclizationEthyl 6-(chloromethyl)-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Synthesis of Polysubstituted Pyrazole Derivatives

The reactivity of both the chloromethyl and nitro groups allows for the synthesis of a wide array of polysubstituted pyrazole derivatives. These transformations can be performed selectively to introduce diverse functionalities onto the pyrazole core.

The chloromethyl group at the 3-position is highly susceptible to nucleophilic substitution, similar to a benzylic halide. This allows for the introduction of various substituents by reacting the compound with a range of nucleophiles. For instance, reaction with alkoxides, thiolates, or amines yields the corresponding ethers, thioethers, or secondary/tertiary amines.

The nitro group at the 4-position is a versatile functional group that can be transformed into several other moieties. Its reduction to an amine is the most common transformation, and the resulting amino group can be further acylated to form amides, diazotized to form diazonium salts (which are themselves versatile intermediates), or used in other coupling reactions.

The following table summarizes some key derivatization reactions:

Reaction SiteReagent ClassExample ReagentProduct Functional Group
-CH₂Cl (at C3)O-NucleophilesSodium ethoxide (NaOEt)Ethoxymethyl ether (-CH₂OEt)
-CH₂Cl (at C3)S-NucleophilesSodium thiophenoxide (NaSPh)Phenylthiomethyl ether (-CH₂SPh)
-CH₂Cl (at C3)N-NucleophilesPiperidine (B6355638)Piperidin-1-ylmethyl group
-NO₂ (at C4)Reducing AgentsTin(II) chloride (SnCl₂)Amino group (-NH₂)
-NH₂ (from reduced -NO₂)Acylating AgentsAcetyl chlorideAcetamido group (-NHCOCH₃)

Building Block for Functional Materials (Excluding Material Properties/Applications themselves)

In the synthesis of functional materials, this compound can be utilized as a bifunctional building block. Its ability to undergo distinct and selective reactions at two different sites allows for its incorporation into larger molecular or polymeric structures.

The chloromethyl group provides a reactive site for grafting the pyrazole unit onto other molecules or polymer backbones. For example, it can undergo Williamson ether synthesis with hydroxyl-containing polymers or be used to alkylate nucleophilic sites on other monomers prior to polymerization.

Following the reduction of the nitro group, the resulting amino function provides a second site for covalent attachment. This amino-pyrazole derivative can be used in condensation polymerizations with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively, where the pyrazole unit is integrated into the main chain of the polymer. This dual reactivity allows for the precise design and synthesis of materials with pyrazole moieties positioned at specific locations within their structure.

Role in the Generation of Reactive Intermediates

The this compound structure has the potential to generate reactive intermediates under specific reaction conditions. The chloromethyl group, being adjacent to the pyrazole ring, can stabilize a developing positive charge at the methylene (B1212753) carbon through resonance participation of the ring's π-system.

In the presence of a Lewis acid, the C-Cl bond can be polarized or cleaved to generate a transient, electrophilic carbocation intermediate. This pyrazolyl-methyl carbocation would be highly reactive and readily trapped by available nucleophiles. While this pathway is a fundamental mechanistic possibility for SN1-type reactions, the high reactivity of such an intermediate would likely make it short-lived and subject to immediate reaction with the solvent or other nucleophiles present in the reaction mixture.

Derivatization for Structure-Activity Relationship Studies (Focused on chemical modification, not biological activity itself)

Structure-activity relationship (SAR) studies require the systematic synthesis of a library of chemically related compounds to probe the effect of structural modifications. nih.gov this compound is an excellent starting scaffold for such studies due to its multiple, independently addressable reactive sites.

A focused library of derivatives can be generated by:

Varying the substituent at the 3-position: A diverse set of nucleophiles (alcohols, phenols, thiols, amines of varying size and electronic properties) can be reacted with the chloromethyl group to create a series of ethers, thioethers, and amines.

Modifying the functional group at the 4-position: The nitro group can be reduced to an amine, which can then be converted into a wide range of amides, sulfonamides, ureas, or thioureas by reacting it with various acyl chlorides, sulfonyl chlorides, isocyanates, or isothiocyanates, respectively.

This systematic approach allows for the creation of a matrix of compounds where substituents at both the C3-methyl and C4 positions are varied, providing a rich dataset of molecules for subsequent analysis.

The table below illustrates a synthetic strategy for generating a diverse chemical library from the title compound for SAR studies.

Core ScaffoldModification SiteReaction TypeResulting Functional Group Series
This compoundC3-Methylene (-CH₂Cl)Nucleophilic Substitution-CH₂-OR, -CH₂-SR, -CH₂-NR₂
4-Amino-3-(chloromethyl)-1H-pyrazoleC4-Amino (-NH₂)Acylation-NH-CO-R
4-Amino-3-(chloromethyl)-1H-pyrazoleC4-Amino (-NH₂)Sulfonylation-NH-SO₂-R
4-Amino-3-(chloromethyl)-1H-pyrazoleC4-Amino (-NH₂)Reaction with Isocyanate-NH-CO-NH-R

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic approaches to pyrazoles, while effective, often rely on traditional methods that may have limitations regarding sustainability, safety, and scalability. mdpi.comscilit.com Future research should prioritize the development of greener and more sustainable synthetic pathways to 3-(chloromethyl)-4-nitro-1H-pyrazole.

One promising avenue is the use of biomass-derived starting materials. For instance, alcohols derived from biomass can serve as the primary feedstock in iron-catalyzed multicomponent reactions to synthesize tri-substituted pyrazoles. rsc.orgresearchgate.netrsc.org This approach eliminates the need for pre-functionalized starting materials and noble metal catalysts, contributing to a more sustainable process. rsc.orgresearchgate.net Another green approach involves the use of water as a solvent, which can be facilitated by catalysts like Amberlyst-70 or through catalyst-free methods under elevated temperatures. tandfonline.com Research into adapting these sustainable methods for the specific synthesis of this compound, potentially through a multi-step one-pot reaction, could significantly reduce the environmental impact of its production.

Sustainable ApproachKey FeaturesPotential Application to this compound
Iron-catalyzed tandem C-C and C-N couplingUtilizes biomass-derived alcohols, avoids noble metals and pre-functionalized materials. rsc.orgresearchgate.netDevelopment of a one-pot synthesis from simple, bio-based precursors.
Water as a solventEnvironmentally benign, can be used with or without catalysts. tandfonline.comInvestigation of aqueous reaction conditions for the cyclization step.
Microdroplet reactionsCatalyst- and acid-free, fast, and efficient. acs.orgExploring the use of water microdroplets to accelerate the pyrazole (B372694) ring formation.

Exploration of Underutilized Reaction Pathways

The functional groups present in this compound, namely the chloromethyl and nitro groups, offer a rich landscape for exploring diverse and potentially underutilized reaction pathways.

The chloromethyl group is a versatile handle for nucleophilic substitution reactions. While reactions with common nucleophiles like amines and thiols are expected, a more systematic exploration of a wider range of nucleophiles could lead to novel derivatives with interesting properties. Furthermore, the nitro group can be reduced to an amino group, which opens up a plethora of subsequent transformations, including diazotization and coupling reactions.

An intriguing and less explored area is the reactivity of the pyrazole ring itself. While the nitro group is deactivating, electrophilic substitution reactions under forcing conditions could be investigated. Conversely, the potential for nucleophilic aromatic substitution on the pyrazole ring, particularly if activated by additional electron-withdrawing groups or through the formation of an N-oxide, warrants further investigation. The reaction of related dinitro-pyrazoles with arylhydrazines has been shown to proceed via an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, suggesting that similar complex transformations could be possible for this compound under specific conditions. researchgate.net

Advanced Mechanistic and Computational Investigations

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing methods and designing new ones. Modern computational chemistry techniques, such as Density Functional Theory (DFT), can provide invaluable insights into the structural and electronic properties of this molecule and its reaction intermediates. eurasianjournals.comnih.gov

Computational studies can be employed to:

Elucidate Reaction Pathways: By modeling transition states and reaction intermediates, the most energetically favorable pathways for the synthesis of the pyrazole ring and for subsequent functional group transformations can be identified. eurasianjournals.com

Predict Reactivity and Regioselectivity: DFT calculations can help predict the most reactive sites for both electrophilic and nucleophilic attack, guiding the design of selective reactions. For instance, understanding the electronic effects of the chloromethyl and nitro groups on the pyrazole ring is essential for predicting the outcome of further substitutions.

Investigate Molecular Properties: Computational methods can be used to calculate various properties of this compound and its derivatives, such as their electronic structure, frontier molecular orbitals, and electrostatic potential, which can be correlated with their reactivity and potential applications. nih.gov

Computational MethodApplication in ResearchExpected Outcome
Density Functional Theory (DFT)Elucidating reaction mechanisms and predicting reactivity. eurasianjournals.comnih.govOptimized and more selective synthetic routes.
Molecular Dynamics (MD) SimulationsStudying the behavior of the molecule in different solvent environments. eurasianjournals.comImproved understanding of solvent effects on reaction rates and selectivity.
Hirshfeld Surface AnalysisQuantifying intermolecular interactions in the solid state. researchgate.netInsights into crystal packing and potential for polymorphism.

Integration with Emerging Synthetic Methodologies

The field of organic synthesis is continually evolving, with new technologies offering significant advantages over traditional batch methods. The integration of these emerging methodologies into the synthesis of this compound represents a significant frontier for future research.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability. mdpi.comscilit.comgalchimia.comrsc.orgmit.edu The synthesis of pyrazoles has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times compared to batch processes. mdpi.comgalchimia.comrsc.org A multi-step flow synthesis could be designed for this compound, potentially telescoping several reaction steps without the need for intermediate purification. mit.edu

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations under mild conditions. acs.orgorganic-chemistry.orgacs.orgmdpi.com This methodology has been successfully applied to the synthesis of pyrazoles through various pathways, including formal [4+1] annulation and oxidative deformylation reactions. acs.orgacs.org Exploring photoredox-catalyzed routes to this compound or its precursors could lead to novel and more efficient synthetic strategies. For example, a photocatalyzed cycloaddition could offer a regioselective route to the pyrazole core. organic-chemistry.orgacs.org

Emerging MethodologyAdvantagesPotential Application
Flow ChemistryEnhanced control, improved safety, scalability. mdpi.comscilit.comgalchimia.comrsc.orgmit.eduDevelopment of a continuous process for the synthesis of this compound.
Photoredox CatalysisMild reaction conditions, high efficiency, novel reaction pathways. acs.orgorganic-chemistry.orgacs.orgmdpi.comExploration of light-driven cycloaddition or functionalization reactions.

By focusing on these future research directions, the scientific community can unlock more efficient, sustainable, and versatile ways to synthesize and utilize the important chemical building block, this compound.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-(chloromethyl)-4-nitro-1H-pyrazole, and what critical reaction conditions must be controlled?

A1. Synthesis typically involves sequential functionalization of the pyrazole core. A plausible route includes:

  • Step 1: Introduce the nitro group via nitration of a pre-functionalized pyrazole derivative (e.g., using HNO₃/H₂SO₄ under controlled temperatures ≤ 0°C to avoid over-nitration or decomposition) .
  • Step 2: Install the chloromethyl group via nucleophilic substitution (e.g., reacting with chloromethylating agents like CH₂O/HCl or CH₂Cl₂ in the presence of a Lewis acid catalyst).
  • Key Conditions: Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

A2.

  • ¹H NMR: Expect signals for the pyrazole ring protons (δ 7.5–8.5 ppm), chloromethyl (-CH₂Cl, δ ~4.5–5.0 ppm), and nitro group-induced deshielding effects on adjacent protons.
  • ¹³C NMR: Peaks for the nitro-substituted carbon (δ ~140–150 ppm) and chloromethyl carbon (δ ~45–50 ppm).
  • IR: Strong absorption bands for -NO₂ (~1520 cm⁻¹ and 1350 cm⁻¹) and C-Cl (~650–750 cm⁻¹).
  • Validation: Compare experimental data with computational predictions (DFT) or literature analogs .

Advanced Research Questions

Q. Q3. How does the electron-withdrawing nitro group influence the reactivity of the chloromethyl substituent in nucleophilic substitution reactions?

A3. The nitro group at position 4 creates an electron-deficient pyrazole ring, polarizing the C-Cl bond in the chloromethyl group and enhancing its susceptibility to nucleophilic attack.

  • Experimental Design: React this compound with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 60–80°C. Monitor substitution efficiency via kinetic studies (HPLC/MS).
  • Data Contradictions: Competing elimination (via E2 mechanism) may occur under basic conditions. Optimize base strength (e.g., K₂CO₃ vs. DBU) to favor substitution .

Q. Q4. What strategies mitigate thermal instability during the storage and handling of this compound?

A4.

  • Storage: Use amber glass vials at –20°C under inert gas (Ar) to prevent photodegradation and moisture absorption.
  • Handling: Avoid grinding or heating solid samples. Conduct DSC/TGA to determine decomposition thresholds (typically >120°C for nitro-containing compounds).
  • Stabilizers: Add desiccants (molecular sieves) or radical scavengers (BHT) to prolong shelf life .

Q. Q5. How can computational chemistry predict regioselectivity in further functionalization of this compound?

A5.

  • DFT Calculations: Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and identify electron-deficient regions. The nitro group directs electrophiles to the less deactivated positions (e.g., position 5 of the pyrazole).
  • Validation: Compare predicted vs. experimental regioselectivity in reactions like Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

Q. Q6. What analytical challenges arise in quantifying trace impurities (e.g., nitrosamines) in this compound batches?

A6.

  • LC-MS/MS: Employ reverse-phase chromatography (C18 column) with MRM (multiple reaction monitoring) for nitrosamine detection (e.g., m/z transitions specific to N-nitrosopyrazole derivatives).
  • Sample Prep: Use SPE (solid-phase extraction) to concentrate impurities. Validate methods per ICH Q2(R1) guidelines .

Q. Q7. How does the chloromethyl group’s lability impact the design of prodrugs or polymer conjugates using this compound?

A7.

  • Prodrug Strategy: Replace -CH₂Cl with hydrolyzable groups (e.g., -CH₂OCO-R) to control release kinetics.
  • Polymer Conjugation: Use the chloromethyl group for covalent attachment to polymeric backbones (e.g., PEGylation via nucleophilic substitution).
  • Stability Testing: Assess hydrolytic stability in PBS (pH 7.4) and simulated biological fluids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.